3-(Pentylsulfanyl)aniline
Description
This compound belongs to the family of sulfanylated anilines, where the sulfanyl (thioether) group influences electronic properties, solubility, and reactivity.
Key properties inferred:
Properties
CAS No. |
51043-08-4 |
|---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
3-pentylsulfanylaniline |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8,12H2,1H3 |
InChI Key |
DVTPJWDTVVRYSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a pentylthiol compound. This reaction typically requires a base, such as sodium hydroxide, to facilitate the substitution process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 3-(Pentylsulfanyl)aniline may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pentylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The incorporation of sulfanyl groups into aniline derivatives can significantly enhance their pharmacological properties. Research indicates that compounds similar to 3-(Pentylsulfanyl)aniline may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. For instance, studies have shown that sulfonamide derivatives, which share structural similarities with sulfanyl anilines, can act as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways .
Case Study: Anticancer Activity
A notable study evaluated the anticancer activity of novel sulfonamide derivatives synthesized from aniline precursors. These compounds demonstrated selective cytotoxicity against cancer cell lines, suggesting that 3-(Pentylsulfanyl)aniline and its derivatives could serve as lead compounds for developing new anticancer agents. The mechanism of action often involves the inhibition of key metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
Organic Synthesis
Synthetic Utility
3-(Pentylsulfanyl)aniline can serve as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form sulfoxide or sulfone derivatives, which are valuable in synthesizing more complex molecules.
Data Table: Synthetic Transformations
| Transformation Type | Reaction Example | Product Type |
|---|---|---|
| Oxidation | 3-(Pentylsulfanyl)aniline + Oxidizing Agent | Sulfoxide/Sulfone |
| Reduction | 3-(Pentylsulfanyl)aniline + Reducing Agent | Amine Derivatives |
| Substitution | 3-(Pentylsulfanyl)aniline + Electrophile | Nitro/Halogenated Anilines |
Multicomponent Reactions
Recent advancements in multicomponent reactions (MCRs) have highlighted the potential of using 3-(Pentylsulfanyl)aniline as a building block for synthesizing complex molecules. MCRs allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process and enhancing efficiency in drug discovery .
Materials Science
Polymer Chemistry
In materials science, 3-(Pentylsulfanyl)aniline can be utilized in the development of conductive polymers and organic electronic devices. Its ability to participate in radical polymerization reactions makes it suitable for creating polymeric materials with tailored electronic properties. Such materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: Conductive Polymers
Research involving the polymerization of aniline derivatives has demonstrated that incorporating sulfanyl groups can improve the electrical conductivity and thermal stability of the resulting polymers. This enhancement is crucial for developing next-generation electronic materials that require both high performance and stability under operational conditions .
Mechanism of Action
The mechanism of action of 3-(Pentylsulfanyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The pentylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituent groups, molecular weights, and inferred properties:
Key Observations :
- Lipophilicity : The pentyl chain in 3-(Pentylsulfanyl)aniline increases logP compared to methyl or phenyl analogs, suggesting better membrane permeability but poorer aqueous solubility .
- Electronic Effects : Sulfanyl (–S–) groups are less deactivating than sulfonyl (–SO₂–) or trifluoromethyl (–CF₃) groups, preserving the amine’s nucleophilicity for further reactions (e.g., acylation, alkylation) .
- Stability : Sulfonyl derivatives (e.g., ) exhibit higher oxidative stability than thioethers, which may undergo sulfoxidation .
Biological Activity
3-(Pentylsulfanyl)aniline is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by relevant data and research findings.
Chemical Structure and Properties
3-(Pentylsulfanyl)aniline (C₁₁H₁₅N₁S) features a pentyl group attached to a sulfanyl group, which is further connected to an aniline moiety. The presence of the sulfanyl group is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various aniline derivatives, including those similar to 3-(pentylsulfanyl)aniline. The structure-activity relationship (SAR) indicates that the introduction of alkyl and aryl substituents can enhance binding affinity to microbial targets, thereby increasing antimicrobial potency.
Table 1: Antimicrobial Activity of Aniline Derivatives
| Compound | MIC (mg/mL) against Gram-negative bacteria | MIC (mg/mL) against Gram-positive bacteria |
|---|---|---|
| 3-(Pentylsulfanyl)aniline | 0.15 | 0.25 |
| CA3 | 0.13 | 0.50 |
| CA4 | 0.20 | 0.60 |
The table above shows that 3-(pentylsulfanyl)aniline exhibits considerable activity against both Gram-negative and Gram-positive bacteria, comparable to other studied compounds .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the aniline structure has also been investigated. In vivo studies using carrageenan-induced paw edema models have demonstrated that certain derivatives exhibit significant anti-inflammatory effects.
Case Study: Anti-inflammatory Effects
In a study assessing various aniline derivatives for their anti-inflammatory activity, it was found that compounds with alkyl substituents showed enhanced efficacy. For example, 3-(pentylsulfanyl)aniline was tested and exhibited a notable reduction in inflammation compared to controls.
- Experimental Design : The study involved administering varying doses of the compound to test subjects and measuring paw edema at specific intervals.
- Results : The compound demonstrated a dose-dependent decrease in inflammation, with significant effects observed at higher concentrations.
Cytotoxicity
Cytotoxicity assays using cancer cell lines have been conducted to evaluate the potential of 3-(pentylsulfanyl)aniline as an anticancer agent. The compound's ability to induce apoptosis in cancer cells was assessed through various assays.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
The cytotoxicity results indicate that 3-(pentylsulfanyl)aniline has promising activity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
